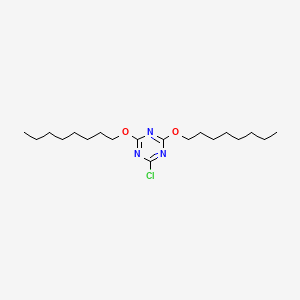
2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two octyloxy groups and a chlorine atom attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with octanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by octyloxy groups. The reaction conditions often include the use of a solvent such as toluene and a base like pyridine or triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The octyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., pyridine) and a solvent (e.g., toluene).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include partially or fully hydrogenated triazines.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used as an intermediate in the production of agrochemicals, dyes, and polymers. It is also used as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its herbicidal properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a reagent in organic synthesis.
2-Chloro-4,6-bis(phenoxy)-1,3,5-triazine: Used in the production of polymers and resins.
Uniqueness
2-Chloro-4,6-bis(octyloxy)-1,3,5-triazine is unique due to the presence of octyloxy groups, which impart specific physical and chemical properties. These properties make it suitable for applications where long alkyl chains are beneficial, such as in the development of hydrophobic materials or surfactants.
Propiedades
Número CAS |
60717-04-6 |
|---|---|
Fórmula molecular |
C19H34ClN3O2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2-chloro-4,6-dioctoxy-1,3,5-triazine |
InChI |
InChI=1S/C19H34ClN3O2/c1-3-5-7-9-11-13-15-24-18-21-17(20)22-19(23-18)25-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
GSHZTSQQBHBEET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=NC(=NC(=N1)Cl)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















